2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylamine with acetic anhydride to form 2-chlorophenylacetamide. This intermediate is then reacted with 3-(dimethylsulfamoyl)-4-methylphenylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and controlled environments to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1-iodooctane
- (2-chlorophenyl)(diphenyl)methanol
- 2-chloro-3-methylpentane
Uniqueness
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H19ClN2O3S |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-8-9-14(11-16(12)24(22,23)20(2)3)19-17(21)10-13-6-4-5-7-15(13)18/h4-9,11H,10H2,1-3H3,(H,19,21) |
InChI Key |
PFJHWSKYOAMNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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